Cas no 96232-41-6 (3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile)

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
- 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxopropanenitrile
- 2-[(DIMETHYLAMINO)METHYLENE]-3-(4-METHYLPHENYL)-3-OXO-PROPANENITRILE
- 3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
- (E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
- 96232-41-6
- FB-0725
- MFCD03453100
- AKOS005072608
- A845567
- (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
-
- MDL: MFCD03453100
- Inchi: InChI=1S/C13H14N2O/c1-10-4-6-11(7-5-10)13(16)12(8-14)9-15(2)3/h4-7,9H,1-3H3/b12-9+
- InChI Key: FNUVUUPRYIYVRL-FMIVXFBMSA-N
- SMILES: CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N
Computed Properties
- Exact Mass: 214.11100
- Monoisotopic Mass: 214.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 44.1A^2
- XLogP3: 2.3
Experimental Properties
- Density: 1.085
- Melting Point: 132-134°
- Boiling Point: 420.9°Cat760mmHg
- Flash Point: 208.4°C
- Refractive Index: 1.553
- PSA: 44.10000
- LogP: 2.14678
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB257524-500 mg |
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, 95%; . |
96232-41-6 | 95% | 500 mg |
€315.00 | 2023-07-20 | |
abcr | AB257524-1 g |
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, 95%; . |
96232-41-6 | 95% | 1 g |
€478.80 | 2023-07-20 | |
A2B Chem LLC | AC73688-1mg |
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile |
96232-41-6 | >95% | 1mg |
$201.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533422-500mg |
(E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile |
96232-41-6 | 98% | 500mg |
¥2310.00 | 2024-04-23 | |
Apollo Scientific | OR1634-500mg |
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxopropanenitrile |
96232-41-6 | 500mg |
£207.00 | 2023-09-02 | ||
Chemenu | CM130153-1g |
(E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile |
96232-41-6 | 95% | 1g |
$325 | 2023-01-09 | |
abcr | AB257524-1g |
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, 95%; . |
96232-41-6 | 95% | 1g |
€478.80 | 2025-02-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533422-1g |
(E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile |
96232-41-6 | 98% | 1g |
¥2883.00 | 2024-04-23 | |
A2B Chem LLC | AC73688-1g |
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile |
96232-41-6 | >95% | 1g |
$540.00 | 2024-07-18 | |
A2B Chem LLC | AC73688-500mg |
2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile |
96232-41-6 | >95% | 500mg |
$392.00 | 2024-07-18 |
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Related Literature
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: A Comprehensive Overview
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, identified by the CAS Registry Number 96232-41-6, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, often abbreviated as DMAA or DMAB, is characterized by its unique structure, which combines an acrylonitrile moiety with a dimethylamino group and a 4-methylbenzoyl substituent. Its molecular formula is C15H17N3O, and it has a molecular weight of approximately 255.3 g/mol.
The structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile consists of a central acrylonitrile unit (CH2=CHCN), which serves as the backbone for the molecule. Attached to this backbone is a dimethylamino group (-N(CH3)2) at the 3-position and a 4-methylbenzoyl group (C6H5C(O)-) at the 2-position. This combination of functional groups imparts unique electronic and steric properties to the molecule, making it highly reactive and versatile in various chemical reactions.
In recent years, there has been growing interest in the use of DMAA as a precursor for synthesizing advanced materials, particularly in the field of polymer chemistry. Researchers have explored its potential as a building block for constructing functional polymers with tailored properties, such as high thermal stability, mechanical strength, and optical activity. For instance, studies have demonstrated that DMAA-based polymers exhibit excellent performance in applications ranging from optoelectronics to drug delivery systems.
Beyond polymer chemistry, DMAA has also found applications in organic synthesis as an intermediate for constructing complex molecules. Its ability to undergo various types of reactions, including nucleophilic additions, Michael additions, and cycloadditions, makes it a valuable reagent in the synthesis of bioactive compounds. Recent research has highlighted its role in the development of new drug candidates with potential therapeutic applications.
The synthesis of DMAA typically involves multi-step processes that combine principles from organic synthesis and catalysis. One common approach involves the reaction of acrylonitrile derivatives with activated aromatic compounds under specific conditions to introduce the desired substituents. The optimization of these reaction conditions has been a focus of recent studies, with researchers exploring novel catalysts and reaction pathways to enhance yield and selectivity.
In terms of physical properties, DMAA is generally stable under normal conditions but can be sensitive to strong oxidizing agents or high-energy environments. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for use in solution-phase reactions. However, care must be taken during handling due to its potential to form hazardous byproducts under certain conditions.
The latest advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of DMAA. Quantum mechanical calculations have revealed that the dimethylamino group significantly influences the molecule's electronic distribution, enhancing its nucleophilic character and reactivity towards electrophilic species. These findings have been instrumental in guiding experimental studies aimed at optimizing its use in various chemical transformations.
In conclusion, DMAA (CAS No: 96232-41-6), or 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, stands out as a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity continue to inspire innovative research directions, particularly in the realms of polymer science and drug discovery. As our understanding of its properties deepens through cutting-edge studies, this compound is poised to play an even more prominent role in shaping future advancements in materials science and organic synthesis.
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